
Valacyclovir éthylique
Vue d'ensemble
Description
N-Ethyl valacyclovir is a derivative of valacyclovir, which is itself a prodrug of acyclovir. Valacyclovir is commonly used as an antiviral medication to treat infections caused by herpes simplex virus types 1 and 2, as well as varicella-zoster virus. N-Ethyl valacyclovir is designed to improve the pharmacokinetic properties of valacyclovir, potentially offering better absorption and bioavailability.
Applications De Recherche Scientifique
N-Ethyl valacyclovir has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to improve the delivery and efficacy of antiviral drugs.
Medicine: Explored for its enhanced pharmacokinetic properties compared to valacyclovir, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of new antiviral formulations and drug delivery systems.
Mécanisme D'action
Target of Action
N-Ethyl Valacyclovir, a derivative of Valacyclovir, primarily targets two key enzymes: Thymidine kinase and DNA polymerase catalytic subunit . These enzymes play crucial roles in the replication of herpes simplex virus (HSV), varicella-zoster virus (VZV), and cytomegalovirus (CMV) .
Mode of Action
N-Ethyl Valacyclovir acts as a prodrug . It is converted in vivo to Aciclovir, a nucleoside analog . Aciclovir is then phosphorylated by virally-encoded thymidine kinase, and subsequently by cellular enzymes, yielding Aciclovir triphosphate . This compound competitively inhibits viral DNA polymerase, preventing the replication of viral DNA .
Biochemical Pathways
The conversion of N-Ethyl Valacyclovir to Aciclovir involves a series of biochemical pathways. It is rapidly absorbed and converted to Aciclovir and L-valine via first-pass intestinal and/or hepatic metabolism . Aciclovir is also transformed, to a small extent, to inactive metabolites by aldehyde oxidase in addition to alcohol dehydrogenase and aldehyde dehydrogenase .
Pharmacokinetics
N-Ethyl Valacyclovir exhibits favorable pharmacokinetic properties. It has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of N-Ethyl Valacyclovir’s action is the inhibition of viral DNA replication. By competitively inhibiting viral DNA polymerase, it prevents the replication of viral DNA, thereby halting the spread of the virus . This makes it effective in the treatment of various herpes infections .
Analyse Biochimique
Biochemical Properties
N-Ethyl Valacyclovir interacts with various enzymes and proteins in the body. The increased bioavailability of Valacyclovir, from which N-Ethyl Valacyclovir is derived, is attributed to carrier-mediated intestinal absorption, likely involving intestinal dipeptide transporters . This is followed by rapid ester hydrolysis in the small intestine and liver .
Cellular Effects
N-Ethyl Valacyclovir has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral DNA synthesis, thereby preventing the replication of herpesviruses .
Molecular Mechanism
N-Ethyl Valacyclovir exerts its effects at the molecular level through several mechanisms. It is converted to acyclovir and L-valine via first-pass intestinal and/or hepatic metabolism . Acyclovir, a metabolite of N-Ethyl Valacyclovir, heavily contributes to the pharmacological actions of N-Ethyl Valacyclovir .
Metabolic Pathways
N-Ethyl Valacyclovir is involved in several metabolic pathways. It is converted to acyclovir and L-valine via first-pass intestinal and/or hepatic metabolism .
Transport and Distribution
N-Ethyl Valacyclovir is transported and distributed within cells and tissues. The exact mechanism of increased absorption with Valacyclovir, from which N-Ethyl Valacyclovir is derived, probably involves intestinal dipeptide transporters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl valacyclovir typically involves the esterification of acyclovir with N-ethyl valine. The process begins with the protection of the amino group of valine, followed by its coupling with acyclovir using coupling agents such as dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF). The protected intermediate is then deprotected to yield N-Ethyl valacyclovir .
Industrial Production Methods: Industrial production of N-Ethyl valacyclovir follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl valacyclovir undergoes various chemical reactions, including:
Oxidation: It can be oxidized by agents like permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compounds under specific conditions.
Substitution: N-Ethyl valacyclovir can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions in aqueous conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of N-Ethyl valacyclovir.
Reduction: Acyclovir and N-ethyl valine.
Substitution: Various substituted esters depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Valacyclovir: The parent compound of N-Ethyl valacyclovir, used widely as an antiviral medication.
Acyclovir: The active form of valacyclovir and N-Ethyl valacyclovir, known for its antiviral properties.
Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.
Uniqueness of N-Ethyl Valacyclovir: N-Ethyl valacyclovir offers improved pharmacokinetic properties compared to valacyclovir, potentially leading to better absorption and bioavailability. This can result in more effective antiviral therapy with fewer doses .
Activité Biologique
N-Ethyl valacyclovir is a derivative of valacyclovir, which itself is an ester prodrug of acyclovir. This compound is primarily investigated for its antiviral properties, particularly against herpes simplex viruses (HSV) and varicella-zoster virus (VZV). The biological activity of N-ethyl valacyclovir can be understood through its pharmacokinetics, mechanism of action, efficacy in clinical studies, and safety profile.
1. Pharmacokinetics
N-Ethyl valacyclovir exhibits enhanced bioavailability compared to acyclovir due to its prodrug nature. Upon oral administration, it is rapidly converted to acyclovir and valine via the enzyme valacyclovir hydrolase. This conversion results in plasma concentrations of acyclovir that are three to five times higher than those achieved with direct acyclovir administration. This increased bioavailability allows for less frequent dosing regimens, which may improve patient compliance.
The antiviral activity of N-ethyl valacyclovir is attributed to the active metabolite acyclovir. The mechanism involves several key actions:
- Competitive Inhibition : Acyclovir competes with deoxyguanosine triphosphate for incorporation into viral DNA.
- Chain Termination : Once incorporated, it prevents further elongation of the viral DNA chain.
- Inhibition of Viral DNA Polymerase : Acyclovir triphosphate inhibits the viral DNA polymerase enzyme, essential for viral replication.
These mechanisms are particularly effective against HSV types 1 and 2 and VZV.
3. Efficacy in Clinical Studies
Clinical trials have demonstrated the efficacy of N-ethyl valacyclovir in treating herpes infections. Key findings include:
- Reduction in Duration of Symptoms : In patients with recurrent genital herpes, treatment with N-ethyl valacyclovir resulted in a significant reduction in the duration of lesions and associated pain compared to placebo.
- Prevention of Transmission : In studies focused on HSV-2 transmission, N-ethyl valacyclovir reduced the risk of symptomatic acquisition by approximately 75% compared to placebo .
Table 1: Summary of Clinical Trial Findings
Study Type | Treatment Regimen | Key Findings |
---|---|---|
Genital Herpes (Initial Episode) | 1 g twice daily for 10 days | Median healing time: 9 days |
Recurrent Genital Herpes | 500 mg twice daily | Reduced duration by approximately 4 days |
Cold Sores | 2 g twice daily for 1 day | Average duration reduction by ~1 day |
Transmission Prevention | Daily dosing in partners | Reduced symptomatic acquisition by 75% |
4. Safety Profile
N-Ethyl valacyclovir is generally well-tolerated. Common adverse effects noted in clinical trials include:
- Headache
- Nausea
- Diarrhea
Serious adverse events are rare but can include renal impairment, particularly in patients with pre-existing conditions or those receiving high doses.
Table 2: Adverse Reactions Reported
Adverse Reaction | Incidence (%) in Valacyclovir Group | Incidence (%) in Placebo Group |
---|---|---|
Headache | 5 | 3 |
Diarrhea | 3 | 2 |
Nausea | 2 | 5 |
5. Case Studies
Several case studies highlight the effectiveness and safety of N-Ethyl valacyclovir:
- Case Study A : An immunocompetent patient treated with N-Ethyl valacyclovir for recurrent genital herpes experienced complete resolution of lesions within four days, with no significant side effects reported.
- Case Study B : A patient with a history of herpes zoster was administered high-dose N-Ethyl valacyclovir; they reported significant pain relief within two days and complete resolution within one week.
Propriétés
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUHBUGXDSIJIM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346747-69-0 | |
Record name | N-Ethyl valacyclovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ETHYL VALACYCLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T71249I839 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.